Methyl 1-mercaptocyclohexanecarboxylate

Catalog No.
S816231
CAS No.
1378832-19-9
M.F
C8H14O2S
M. Wt
174.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 1-mercaptocyclohexanecarboxylate

CAS Number

1378832-19-9

Product Name

Methyl 1-mercaptocyclohexanecarboxylate

IUPAC Name

methyl 1-sulfanylcyclohexane-1-carboxylate

Molecular Formula

C8H14O2S

Molecular Weight

174.26 g/mol

InChI

InChI=1S/C8H14O2S/c1-10-7(9)8(11)5-3-2-4-6-8/h11H,2-6H2,1H3

InChI Key

JUHKRUSQIBZJHF-UHFFFAOYSA-N

SMILES

COC(=O)C1(CCCCC1)S

Canonical SMILES

COC(=O)C1(CCCCC1)S

Methyl 1-mercaptocyclohexanecarboxylate is an organic compound characterized by its mercapto group and a cyclohexane ring. It features a methyl ester functional group, which contributes to its reactivity and solubility properties. The compound's molecular formula is C9H16O2SC_9H_{16}O_2S, and it has a molecular weight of approximately 188.29 g/mol. The presence of the thiol group (–SH) in its structure imparts unique chemical properties, making it an interesting subject of study in organic chemistry.

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Typical of compounds containing both ester and thiol functionalities:

  • Nucleophilic Substitution: The thiol group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Ester Hydrolysis: In the presence of water and acid or base, the ester group can hydrolyze to yield the corresponding carboxylic acid and alcohol.
  • Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
  • Michael Addition: The compound can participate in Michael addition reactions due to the presence of the double bond in certain derivatives.

These reactions highlight the compound's versatility and potential for further functionalization.

Several methods have been explored for synthesizing Methyl 1-mercaptocyclohexanecarboxylate:

  • Nucleophilic Substitution: One common approach involves the reaction of cyclohexanecarboxylic acid with methyl iodide in the presence of a base to form the methyl ester, followed by treatment with hydrogen sulfide to introduce the thiol group.
  • Reduction Reactions: Starting from cyclohexanecarboxylic acid derivatives, reduction processes can yield the desired mercapto compound.
  • Grignard Reaction: Utilizing a Grignard reagent derived from cyclohexane derivatives can lead to the formation of the mercapto group through subsequent reactions with sulfur-containing compounds.

Each method offers distinct advantages in terms of yield and purity, making them suitable for various laboratory settings.

Methyl 1-mercaptocyclohexanecarboxylate has potential applications across several fields:

  • Pharmaceuticals: Its unique structure may allow it to serve as a precursor or intermediate in drug synthesis.
  • Agriculture: The compound could be explored for use as a pesticide or fungicide due to its potential antimicrobial properties.
  • Flavoring Agents: Given its organic nature, it may find applications in flavor chemistry, contributing to specific aroma profiles.

These applications underscore the compound's versatility and potential for commercial exploitation.

Interaction studies involving Methyl 1-mercaptocyclohexanecarboxylate primarily focus on its reactivity with biological molecules and other chemical species:

  • Protein Binding: Investigating how this compound interacts with proteins could reveal insights into its biological activity and mechanisms of action.
  • Reactivity with Nucleophiles: Understanding how Methyl 1-mercaptocyclohexanecarboxylate reacts with various nucleophiles can help predict its behavior in biological systems.
  • Enzyme Inhibition Studies: Its potential as an inhibitor of specific enzymes could be explored through kinetic studies.

Such interactions are crucial for elucidating the compound's role in biological systems and its potential therapeutic applications.

Methyl 1-mercaptocyclohexanecarboxylate shares structural similarities with several other compounds that contain both thiol and ester functionalities. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Ethyl 2-mercaptoacetateEthyl ester with a thiol groupUsed as a building block in organic synthesis
Propyl 3-mercaptopropanoatePropyl ester with a thiol groupExhibits different reactivity patterns
Benzyl 4-mercaptobutanoateBenzyl ester with a thiol groupKnown for its antimicrobial properties

Uniqueness of Methyl 1-mercaptocyclohexanecarboxylate

Methyl 1-mercaptocyclohexanecarboxylate is unique due to its cyclohexane ring structure, which influences its steric properties and reactivity compared to linear or aromatic analogs. This structural characteristic may enhance its potential interactions within biological systems, setting it apart from other similar compounds.

XLogP3

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Dates

Last modified: 04-14-2024

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